Propioxatin B is 2.3-Fold More Potent Against DPP III Compared to Propioxatin A
Propioxatin B inhibits Dipeptidyl Peptidase III (DPP III) with a Ki of 5.6 nM, making it 2.3-fold more potent than Propioxatin A, which has a Ki of 13 nM for the same enzyme [1].
| Evidence Dimension | Inhibition constant (Ki) for Dipeptidyl Peptidase III (DPP III) |
|---|---|
| Target Compound Data | Ki = 5.6 nM |
| Comparator Or Baseline | Propioxatin A, Ki = 13 nM |
| Quantified Difference | 2.3-fold higher potency |
| Conditions | DPP III purified from the soluble fraction of rat brain |
Why This Matters
For research on DPP III's roles in oxidative stress, pain modulation, and the renin-angiotensin system, Propioxatin B offers a more potent tool than its analog [1].
- [1] Agic, D., Brkic, H., Tomic, S., Karaica, D., Spoljaric, J., Lisnic, B., ... & Abramic, M. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 3006. View Source
